6-Cinnamoyl-m-toluic acid
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Overview
Description
6-Cinnamoyl-m-toluic acid is a heterocyclic organic compound with the molecular formula C₁₇H₁₄O₄ and a molecular weight of 266.291 g/mol . It is also known by its IUPAC name, 5-methyl-2-[(E)-3-phenylprop-2-enoyl]benzoic acid . This compound is characterized by the presence of a cinnamoyl group attached to a methyl-substituted benzoic acid core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cinnamoyl-m-toluic acid typically involves the condensation of cinnamic acid derivatives with m-toluic acid under specific reaction conditions . One common method is the Fischer esterification, where cinnamic acid is reacted with m-toluic acid in the presence of an acid catalyst, such as sulfuric acid, to form the ester, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Cinnamoyl-m-toluic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cinnamoyl group to a saturated alkyl chain.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
6-Cinnamoyl-m-toluic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Cinnamoyl-m-toluic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: Shares the cinnamoyl group but lacks the methyl-substituted benzoic acid core.
m-Toluic Acid: Contains the methyl-substituted benzoic acid core but lacks the cinnamoyl group.
Hydroxycinnamic Acids: Such as ferulic acid and caffeic acid, which have similar structures but different substituents on the aromatic ring.
Uniqueness
6-Cinnamoyl-m-toluic acid is unique due to its specific combination of a cinnamoyl group and a methyl-substituted benzoic acid core, which imparts distinct chemical and biological properties .
Properties
CAS No. |
77375-50-9 |
---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
5-methyl-2-[(E)-3-phenylprop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C17H14O3/c1-12-7-9-14(15(11-12)17(19)20)16(18)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20)/b10-8+ |
InChI Key |
NNMSOQACCTUWMJ-CSKARUKUSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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